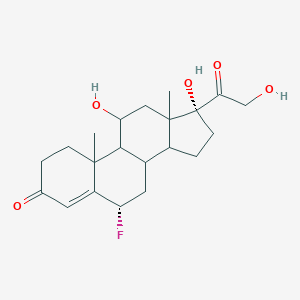
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid, also known as Diltiazem, is a chemical compound that belongs to the class of benzothiazepines. It is widely used as a calcium channel blocker in the treatment of hypertension, angina, and arrhythmias.
作用機序
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid works by blocking calcium channels in the heart and blood vessels, leading to relaxation of smooth muscles and decreased heart rate. This results in decreased blood pressure and improved blood flow to the heart.
Biochemical and Physiological Effects:
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the renin-angiotensin system, which is involved in the regulation of blood pressure. 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has also been shown to decrease the levels of oxidative stress markers, which are involved in the development of cardiovascular diseases.
実験室実験の利点と制限
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has several advantages for lab experiments. It has a high purity and yield, and its mechanism of action is well understood. However, 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the research on 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid. One area of research is the development of new analogs of 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid with improved therapeutic potential. Another area of research is the investigation of the potential use of 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid in the treatment of other diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a widely used calcium channel blocker with therapeutic potential in various diseases. Its synthesis method is well established, and its mechanism of action is well understood. Further research is needed to explore its potential use in the treatment of other diseases and the development of new analogs with improved therapeutic potential.
合成法
The synthesis of 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid involves the reaction of 2-aminobenzothiazole with phenylacetonitrile in the presence of a base. The resulting compound is then reacted with chloroacetyl chloride to form the final product. The yield of the synthesis method is high, and the purity of the compound can be easily achieved through recrystallization.
科学的研究の応用
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to be effective in the treatment of hypertension, angina, and arrhythmias. 4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
製品名 |
4-Phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid |
|---|---|
分子式 |
C16H13NO2S |
分子量 |
283.3 g/mol |
IUPAC名 |
4-phenyl-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid |
InChI |
InChI=1S/C16H13NO2S/c18-16(19)15-10-13(11-6-2-1-3-7-11)17-12-8-4-5-9-14(12)20-15/h1-9,15H,10H2,(H,18,19) |
InChIキー |
BUHNCRFGISFTRP-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |
正規SMILES |
C1C(SC2=CC=CC=C2[NH+]=C1C3=CC=CC=C3)C(=O)[O-] |
溶解性 |
9.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N,4-bis(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304550.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304554.png)
![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
